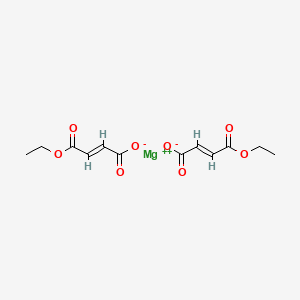
Fumaric acid monoethyl ester,magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumaric acid monoethyl ester, magnesium salt is a chemical compound with the molecular formula (C2H5O2CCH=CHCO2)2Mg. It is a derivative of fumaric acid, where one of the carboxyl groups is esterified with ethanol, and the compound is complexed with magnesium. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaric acid monoethyl ester can be synthesized through the esterification of fumaric acid with ethanol. This reaction typically requires the presence of a catalyst, such as an acid or an acidic ion-exchange resin . The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of fumaric acid monoethyl ester, magnesium salt involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The magnesium salt is then formed by reacting the ester with a magnesium source, such as magnesium oxide or magnesium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Fumaric acid monoethyl ester, magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Products can include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, but typically include substituted esters or acids.
Scientific Research Applications
Fumaric acid monoethyl ester, magnesium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Mechanism of Action
The mechanism of action of fumaric acid monoethyl ester, magnesium salt involves its interaction with cellular pathways. It has been shown to induce a Th2-like cytokine secretion pattern in T cells and reduce keratinocyte proliferation in vitro . The compound’s effects are mediated through its interaction with molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2) and the antioxidant response element (ARE) pathway .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate (DMF): Another ester derivative of fumaric acid, commonly used in the treatment of psoriasis and multiple sclerosis.
Monoethyl fumarate (MEF): Similar to fumaric acid monoethyl ester but without the magnesium salt component.
Monomethyl fumarate (MMF): A metabolite of DMF, also used in medical applications.
Uniqueness
Fumaric acid monoethyl ester, magnesium salt is unique due to its combination of the ester group and the magnesium ion. This combination provides distinct chemical properties and biological activities compared to other fumaric acid esters. The presence of magnesium enhances its stability and solubility, making it suitable for various applications .
Properties
Molecular Formula |
C12H14MgO8 |
|---|---|
Molecular Weight |
310.54 g/mol |
IUPAC Name |
magnesium;(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; |
InChI Key |
ZHLRSUSHKGQBNV-SYWGCQIGSA-L |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Mg+2] |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


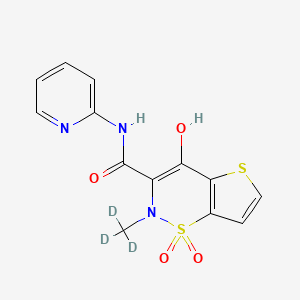


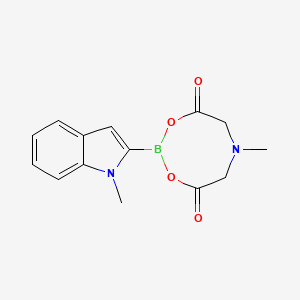

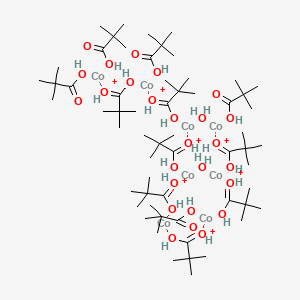

![2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12059186.png)
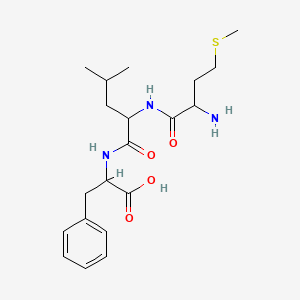
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)



